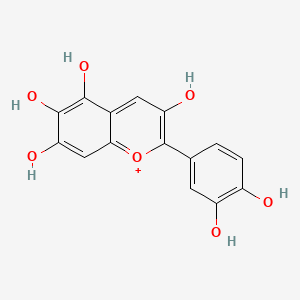
6-Hydroxycyanidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxycyanidin, also known as quercetagetinidin, is a type of chemical compound known as an anthocyanidin . It is a subclass of anthocyanidin and is found in the taxon Alstroemeria . The chemical formula of this compound is C₁₅H₁₁O₇⁺ .
Synthesis Analysis
The synthesis of this compound has been reported in a study where a convergent synthesis route of 6-hydroxygenistein (6-OHG) was described. The process started from biochanin A, via methylation, bromination, methoxylation, and demethylation .Molecular Structure Analysis
The molecular structure of this compound consists of two aromatic rings (A and B) and one heterocyclic pyran ring including three carbons © . An anthocyanidin corresponding to a putative this compound was identified in a study on Alstroemeria pallida flower color .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, anthocyanins, the class of compounds to which this compound belongs, are known to undergo various reactions. These reactions can be enzymatic or chemical, and a typical oxidase of anthocyanins in fruit extracts is polyphenol oxidase (PPO) .Physical And Chemical Properties Analysis
This compound has a molar mass of 303.24 g/mol . It is a water-soluble pigment found abundantly in the flesh and skin of fruits, flowers, and roots of different varieties of plants .Wissenschaftliche Forschungsanwendungen
1. Applications in Plant Pigmentation
6-Hydroxycyanidin is primarily recognized for its role in plant pigmentation. Studies have identified this compound glycosides in the flowers of various plants, contributing to their vibrant colors. For instance, Tatsuzawa et al. (2003) discovered 6-hydroxypelargonidin glycosides in the orange-red flowers of Alstroemeria cultivars, along with other anthocyanidin glycosides, including this compound 3-malonylglucoside and this compound 3-rutinoside (Tatsuzawa et al., 2003). Saitǒ et al. (1988) also highlighted the presence of 6-hydroxyanthocyanidin glycosides in the colored petals of Alstroemeria species (Saitǒ et al., 1988).
2. Antioxidant Properties and Health Benefits
This compound, as a type of anthocyanin, exhibits potent antioxidant properties. Wu et al. (2010) studied grape seed proanthocyanidin extract (GSPE), which includes this compound. They found that GSPE has significant iron-chelating capacity and offers protection against neurotoxin-induced toxicity, which is relevant for conditions like Parkinson's disease (Wu et al., 2010). Sivamaruthi et al. (2020) reviewed the effects of anthocyanins, including this compound, on obesity-associated conditions, noting their beneficial impact on gut microbiota and inflammation (Sivamaruthi et al., 2020).
Zukünftige Richtungen
Eigenschaften
| 42529-06-6 | |
Molekularformel |
C15H11ClO7 |
Molekulargewicht |
338.69 g/mol |
IUPAC-Name |
2-(3,4-dihydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride |
InChI |
InChI=1S/C15H10O7.ClH/c16-8-2-1-6(3-9(8)17)15-11(19)4-7-12(22-15)5-10(18)14(21)13(7)20;/h1-5H,(H5-,16,17,18,19,20,21);1H |
InChI-Schlüssel |
YRCARMUWFNJTTH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



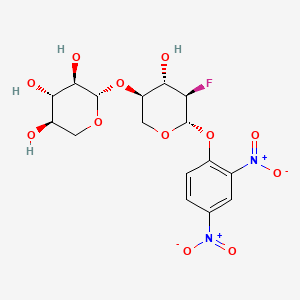
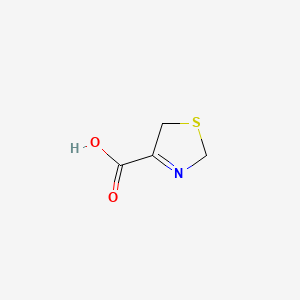
![1,3-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1215456.png)
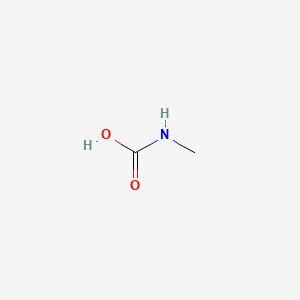



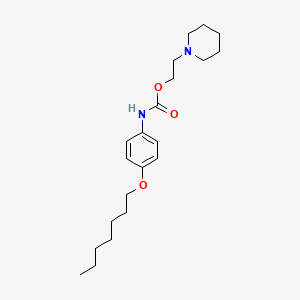
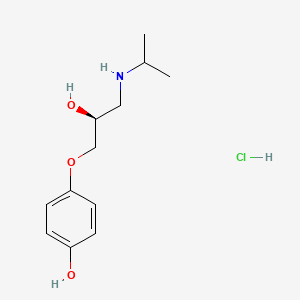
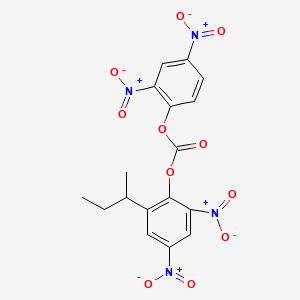
![Tert-butyl 3-[(6-morpholin-4-ylpyridazin-3-yl)hydrazinylidene]butanoate](/img/structure/B1215467.png)


